![molecular formula C20H15ClN4O2S3 B2713648 N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021226-08-3](/img/no-structure.png)

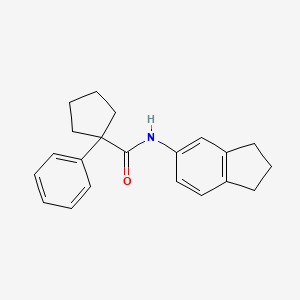

N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

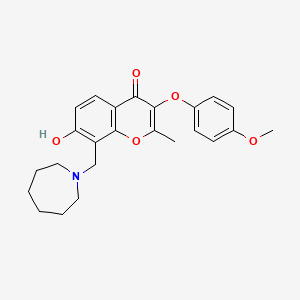

N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15ClN4O2S3 and its molecular weight is 475. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The compound has been studied for its potential in cancer treatment. Research shows that derivatives of similar thieno[3,2-d]pyrimidine structures demonstrate potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These compounds exhibit growth inhibition properties comparable to doxorubicin, a well-known chemotherapy drug (Hafez & El-Gazzar, 2017).

Antimicrobial Agents

Several studies have synthesized and evaluated the antimicrobial properties of derivatives containing thieno[d]pyrimidine moiety. These compounds have shown promising biological activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (El Azab & Abdel-Hafez, 2015).

Anti-inflammatory and Analgesic Activity

Research on thieno[2,3-d]pyrimidine derivatives, which are structurally related, has demonstrated anti-inflammatory, analgesic, and ulcerogenic activities. These properties are comparable to those of indomethacin and acetylsalicylic acid, commonly used anti-inflammatory drugs (El-Gazzar, Hussein, & Hafez, 2007).

Enzyme Inhibition

Some studies have investigated the role of similar compounds in enzyme inhibition. For instance, the induction of human cytochrome P450 3A4 by PF-06282999, a derivative of thiouracil, suggests its potential in modulating enzyme activities relevant to drug metabolism and cardiovascular diseases (Moscovitz et al., 2018).

Herbicidal Activities

Compounds with similar structures have been studied for their herbicidal activities, showing significant inhibition against the growth of certain plants, which suggests potential applications in agriculture (Liang, Fan, Mo, & He, 2007).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 5-chloro-2-methylphenylamine with 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid, followed by cyclization and acetylation. The reaction steps are designed to ensure high yield and purity of the final product.", "Starting Materials": [ "5-chloro-2-methylphenylamine", "2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 5-chloro-2-methylphenylamine in ethanol and add 2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetic acid. Stir the mixture at room temperature for 24 hours to allow for condensation.", "Step 2: Add sodium acetate to the reaction mixture and heat to 80°C for 4 hours to promote cyclization.", "Step 3: Cool the reaction mixture and filter the precipitate. Wash the precipitate with ethanol and dry under vacuum to obtain the cyclized product.", "Step 4: Dissolve the cyclized product in acetic anhydride and add sulfuric acid. Heat the mixture to 60°C for 2 hours to promote acetylation.", "Step 5: Cool the reaction mixture and filter the precipitate. Wash the precipitate with ethanol and dry under vacuum to obtain the final product, N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |

CAS No. |

1021226-08-3 |

Molecular Formula |

C20H15ClN4O2S3 |

Molecular Weight |

475 |

IUPAC Name |

N-(5-chloro-2-methylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C20H15ClN4O2S3/c1-11-7-8-12(21)9-14(11)22-15(26)10-29-19-23-17-16(18(27)24-19)30-20(28)25(17)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |

InChI Key |

YSIIALMVVCQYSY-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2713565.png)

![ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2713572.png)

![(E)-2-cyano-N-(4-ethylphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2713574.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2713579.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2713580.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide](/img/structure/B2713581.png)

![3-cyclopropyl-6-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2713587.png)